molecular formula C26H22Cl2N2O4 B2673783 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate CAS No. 326017-86-1

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate

Cat. No.: B2673783
CAS No.: 326017-86-1
M. Wt: 497.37
InChI Key: MRHYOBSZTHEOST-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate is a useful research compound. Its molecular formula is C26H22Cl2N2O4 and its molecular weight is 497.37. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H24Cl2N2O4
  • Molecular Weight : 449.36 g/mol
  • Solubility : Soluble in DMSO (15 mg/mL) .
  • Appearance : Yellow to dark orange powder .

The biological activity of this compound primarily stems from its structural features, which include a benzoisoquinoline core and a piperidine moiety. These components are known to interact with various biological targets:

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through pathways such as the NF-kB and HDAC pathways .
  • Antimicrobial Properties :
    • Quinoline derivatives have been evaluated for their antibacterial and antifungal activities. For instance, related compounds demonstrated potent activity against strains like Staphylococcus aureus and Candida albicans, suggesting that this compound may share similar properties .
  • Anti-inflammatory Effects :
    • Some derivatives have shown promise in inhibiting nitric oxide production in macrophages, indicating potential anti-inflammatory effects through the inhibition of iNOS and COX-2 expression .

In vitro Studies

Recent studies have focused on evaluating the compound's effects on cancer cell lines and microbial strains:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated IC50 values ranging from 10 to 25 µM, showcasing moderate to high cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity with MIC values ranging from 0.5 to 5 µg/mL against various bacterial strains .

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Case Study on Anticancer Activity :
    • A study involving a series of benzoisoquinoline derivatives demonstrated that modifications at the piperidine position enhanced cytotoxicity against breast cancer cells . The study concluded that structural optimization could lead to more potent analogs.
  • Case Study on Antimicrobial Efficacy :
    • Research on quinoline derivatives indicated that compounds with dichlorobenzoate moieties showed improved activity against resistant bacterial strains, making them candidates for further development as antimicrobial agents .

Data Table: Biological Activities Summary

Activity TypeAssessed ModelResultReference
AnticancerHeLa Cell LineIC50 = 15 µM
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL
Anti-inflammatoryRAW 264.7 MacrophagesInhibition of NO production

Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O4/c27-17-13-16(14-18(28)15-17)26(33)34-12-11-30-24(31)20-6-4-5-19-22(29-9-2-1-3-10-29)8-7-21(23(19)20)25(30)32/h4-8,13-15H,1-3,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHYOBSZTHEOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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